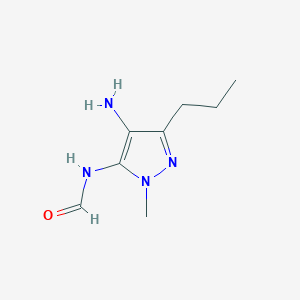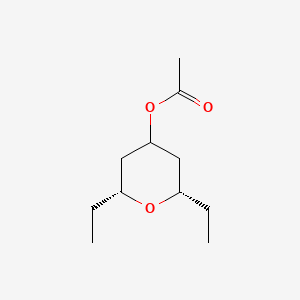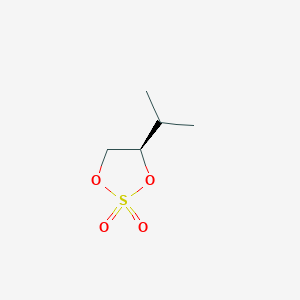
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C5H10O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable alcohol with sulfur dioxide and an oxidizing agent. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dioxathiolane ring. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers several advantages, including efficient heat transfer, precise control of reaction parameters, and scalability. The use of microreactors allows for the continuous production of the compound with high yield and purity, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the dioxathiolane ring, which can participate in electron transfer processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: In industrial processes, the compound is used as a catalyst or reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in chemical reactions. It can also form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the sulfur and oxygen atoms in the dioxathiolane ring, which play a crucial role in the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: This compound is structurally similar to (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, with a methyl group instead of a propan-2-yl group.
1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a similar dioxathiolane ring but with additional aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. The presence of the propan-2-yl group enhances its solubility and interaction with other molecules, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H10O4S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
OAMCJAGOJYKLRZ-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)[C@@H]1COS(=O)(=O)O1 |
SMILES canonique |
CC(C)C1COS(=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


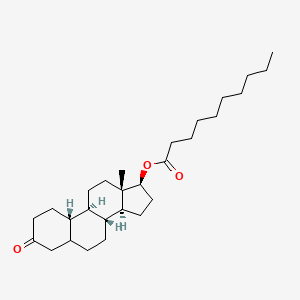
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)


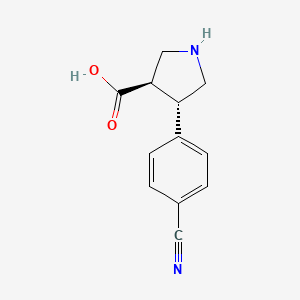
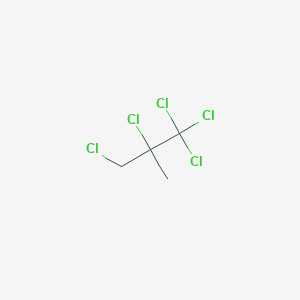
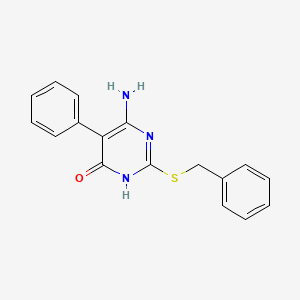
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
